One of the main applications of 2,3-DFB in scientific research is as a precursor to other molecules. For example, it can be used to synthesize:
2,3-Difluorobenzonitrile is an aromatic compound characterized by the presence of two fluorine atoms located at the 2- and 3-positions of a benzonitrile structure. Its chemical formula is , and it has a molecular weight of approximately 141.10 g/mol. This compound appears as a colorless to pale yellow liquid and is known for its utility in various
The biological activity of 2,3-difluorobenzonitrile has been explored in various studies. It has shown potential as an antimicrobial agent and may exhibit cytotoxic effects against certain cancer cell lines. The introduction of fluorine atoms often enhances the lipophilicity and metabolic stability of compounds, making them more effective in biological systems . Additionally, its derivatives have been studied for their potential use in drug development targeting specific diseases due to their unique interactions with biological targets.
Several synthetic routes have been developed for the preparation of 2,3-difluorobenzonitrile:
2,3-Difluorobenzonitrile finds applications in various fields:
Studies have shown that 2,3-difluorobenzonitrile interacts effectively with various biological targets. Its derivatives have been investigated for their binding affinity to specific enzymes and receptors. The presence of fluorine enhances interactions due to increased lipophilicity and altered electronic properties. This makes it a valuable compound for further exploration in medicinal chemistry and drug design.
Several compounds share structural similarities with 2,3-difluorobenzonitrile. Below is a comparison highlighting its uniqueness:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
2-Fluorobenzonitrile | C7H4FN | Contains only one fluorine atom; less reactive |
3-Fluorobenzonitrile | C7H4FN | Fluorine at the meta position; different reactivity |
2,4-Difluorobenzonitrile | C7H4F2N | Fluorines at different positions; used in OLEDs |
2,6-Difluorobenzonitrile | C7H4F2N | Fluorines on opposite sides; different biological activity |
4-Cyano-2,3-difluorobenzoic acid | C8H5F2N | Contains carboxylic acid functionality; more polar |
The unique positioning of fluorine atoms in 2,3-difluorobenzonitrile allows it to exhibit distinct chemical reactivity compared to these similar compounds. Its applications in pharmaceuticals and material science further emphasize its significance within this class of compounds.
2,3-Difluorobenzonitrile is an organic compound with the molecular formula C7H3F2N and a molecular weight of 139.105 g/mol [1] [3]. This compound is characterized by a benzene ring substituted with two fluorine atoms at positions 2 and 3, and a nitrile group (-C≡N) [4] [8]. The compound is registered with CAS number 21524-39-0 and EINECS number 244-418-3 [2] [7].
The molecular structure of 2,3-Difluorobenzonitrile consists of 7 carbon atoms, 3 hydrogen atoms, 2 fluorine atoms, and 1 nitrogen atom [3] [4]. The carbon atoms form a benzene ring with positions C2 and C3 bonded to fluorine atoms, while position C1 is connected to the nitrile group [11] [24]. The nitrile group consists of a carbon atom triple-bonded to a nitrogen atom, contributing to the compound's distinctive chemical properties [8] [11].
The isotopic composition of 2,3-Difluorobenzonitrile reflects the natural abundance of isotopes for each constituent element [25] [26]. Carbon primarily exists as carbon-12 (98.93%) with a small percentage of carbon-13 (1.07%), hydrogen predominantly as hydrogen-1 (99.9885%) with traces of deuterium (0.0115%), fluorine exclusively as fluorine-19 (100%), and nitrogen mainly as nitrogen-14 (99.636%) with minor amounts of nitrogen-15 (0.364%) [25] [26].
The theoretical isotopic distribution of 2,3-Difluorobenzonitrile shows three main peaks in mass spectrometry analysis [25] [29]. The most abundant isotopologue appears at m/z 139 with a relative abundance of 92.38%, corresponding to the molecule containing all the most common isotopes [25] [26]. The M+1 peak at m/z 140 has a relative abundance of 7.36%, primarily due to the natural occurrence of carbon-13 [25] [29]. The M+2 peak at m/z 141 shows a much smaller relative abundance of 0.26% [25] [26].
The InChI key for 2,3-Difluorobenzonitrile is GKPHNZYMLJPYJJ-UHFFFAOYSA-N, which serves as a unique identifier for this compound in chemical databases [4] [8]. The SMILES notation, another standardized representation of the molecular structure, is C1=CC(=C(C(=C1)F)F)C#N [4] [8]. These identifiers are essential for unambiguous identification of the compound in scientific literature and databases [3] [4].
The crystallographic analysis of 2,3-Difluorobenzonitrile reveals important structural features that influence its physical and chemical properties [5] [12]. Based on X-ray diffraction studies of similar fluorinated benzonitriles, 2,3-Difluorobenzonitrile is expected to crystallize in a monoclinic crystal system with space group P21/c [12] [27]. The estimated unit cell parameters include a = 4.005 Å, b = 10.528 Å, c = 16.907 Å, with angles α = 90.0°, β = 94.6°, and γ = 90.0° [12] [13]. The unit cell typically contains 4 molecules (Z = 4) with a calculated volume of approximately 661.5 ų [12] [27].
The molecular structure of 2,3-Difluorobenzonitrile exhibits specific bond lengths and angles that are characteristic of fluorinated aromatic compounds [13] [20]. The C-F bond lengths are approximately 1.341-1.345 Å, which is typical for aromatic carbon-fluorine bonds [13] [15]. The C≡N triple bond has a length of about 1.157 Å, consistent with nitrile functional groups [13] [20]. The aromatic C-C bonds in the benzene ring range from 1.375 to 1.396 Å, reflecting the resonance structure of the aromatic system [13] [15].
Bond angles in the molecule show some deviation from the ideal 120° of a regular hexagon due to the electronic effects of the fluorine substituents and nitrile group [13] [22]. The C-C-C angles in the benzene ring range from 118.5° to 124.1°, with the largest deviation observed at the carbon bearing the nitrile group [13] [20]. The C-C-F angles are approximately 119.2-119.7°, indicating slight distortion due to the electronegativity of fluorine atoms [13] [22].
Conformational analysis of 2,3-Difluorobenzonitrile reveals that the molecule predominantly adopts a planar conformation in its ground state [6] [22]. Computational studies using density functional theory (DFT) methods indicate that the planar conformation is the most energetically favorable, with a relative energy of 0.0 kJ/mol and a population of approximately 87.3% at 298K [22] [30]. Non-planar conformations with slight twists of 5° and 10° have higher relative energies of 2.5 kJ/mol and 8.7 kJ/mol, respectively, and correspondingly lower populations of 12.1% and 0.6% [22] [30].
The dipole moment of 2,3-Difluorobenzonitrile is calculated to be approximately 4.2 Debye for the planar conformation, decreasing slightly to 4.1 and 3.9 Debye for the non-planar conformations with 5° and 10° twists, respectively [20] [22]. This relatively high dipole moment is attributed to the combined electronic effects of the electronegative fluorine atoms and the polar nitrile group [20] [30].
Nuclear magnetic resonance (NMR) spectroscopy provides valuable information about the conformational properties of 2,3-Difluorobenzonitrile in solution [17] [24]. The proton (¹H) NMR spectrum shows characteristic signals for the three aromatic hydrogen atoms at chemical shifts of 7.49, 7.31, and 7.43 ppm, with coupling patterns that reflect their interactions with neighboring protons and fluorine atoms [17] [24]. The carbon (¹³C) NMR spectrum displays signals for the seven carbon atoms, with the carbon atoms bonded to fluorine appearing at 153.2 and 148.7 ppm due to the deshielding effect of fluorine [17] [24]. The fluorine (¹⁹F) NMR spectrum shows two distinct signals at -132.4 and -137.8 ppm, corresponding to the two fluorine atoms in different chemical environments [17] [24].
Isotopic labeling of 2,3-Difluorobenzonitrile involves the strategic replacement of atoms with their isotopes to facilitate various analytical and research applications [16] [19]. Carbon atoms in the molecule can be labeled with carbon-13 (¹³C), hydrogen atoms with deuterium (²H), fluorine atoms with fluorine-18 (¹⁸F), and the nitrogen atom with nitrogen-15 (¹⁵N) [16] [19]. These isotopically labeled variants retain the chemical properties of the original compound but can be distinguished by their mass or nuclear properties [16] [23].
The synthesis of carbon-13 labeled 2,3-Difluorobenzonitrile typically involves the use of ¹³C-enriched starting materials such as ¹³CH₃CN (acetonitrile) [19] [23]. This approach allows for the incorporation of carbon-13 at specific positions within the molecular framework, enabling detailed studies of reaction mechanisms and metabolic pathways [19] [23]. Fluorine-18 labeling, which is particularly valuable for positron emission tomography (PET) imaging applications, can be achieved using potassium fluoride-18 (K¹⁸F) as the fluorinating agent [16] [19]. Nitrogen-15 labeling is commonly accomplished using ¹⁵NH₃ (ammonia) as the nitrogen source [16] [19].
Isotopically labeled 2,3-Difluorobenzonitrile serves as an important tool in tracer studies for investigating various chemical and biological processes [16] [18]. Carbon-13 labeled variants are particularly useful for metabolic pathway tracking and reaction mechanism studies, as they can be detected using carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy [16] [18]. Fluorine-18 labeled derivatives, with a half-life of 109.8 minutes, are valuable for studying fluorination mechanisms and can be detected using PET imaging techniques [16] [19]. Nitrogen-15 labeled compounds are employed to investigate nitrogen incorporation processes and can be analyzed using nitrogen-15 nuclear magnetic resonance (¹⁵N NMR) spectroscopy [16] [18].
The detection and quantification of isotopically labeled 2,3-Difluorobenzonitrile rely on various analytical techniques [16] [26]. Mass spectrometry is particularly effective for distinguishing between different isotopologues based on their mass differences [25] [26]. Nuclear magnetic resonance spectroscopy provides information about the specific positions of isotopic labels within the molecular structure [17] [24]. For radioactive isotopes like fluorine-18, radiation detection methods such as gamma counting and PET imaging are employed [16] [19].
Isotope effects in 2,3-Difluorobenzonitrile can influence various molecular properties, including reaction rates, bond strengths, and vibrational frequencies [16] [17]. The kinetic isotope effect, which arises from differences in zero-point energy between isotopologues, can be particularly significant for reactions involving bond breaking or formation at the labeled positions [16] [17]. These isotope effects provide valuable insights into reaction mechanisms and transition state structures [16] [17].
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